molecular formula C15H16N2OS B2893229 1-(4-ethylphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 919220-99-8

1-(4-ethylphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2893229
CAS RN: 919220-99-8
M. Wt: 272.37
InChI Key: OQMNGXSFTHJAGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for obtaining thieno[2,3-d]pyrimidine-4-carboxylic acids, of which this compound is a derivative. One approach involves the Pd-catalyzed carbonylation of 4-chlorothieno[2,3-d]pyrimidines . This method yields the target compound in moderate to good yields . Other methods include using substituted pyrimidine-4-carboxylic acid derivatives or 2-nitrothiophenes as starting materials .

Scientific Research Applications

Synthesis and Biological Activities

Antihypertensive Activity :The synthesis of various dihydropyrimidines, including compounds structurally related to "1-(4-ethylphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one", has shown potential antihypertensive activity. These compounds have been synthesized with the goal of creating molecules that exhibit improved biological activity and reduced toxicity (Rana, Kaur, & Kumar, 2004).

Anti-ulcer Activity :Similar compounds have been evaluated for their anti-ulcer activity, demonstrating the wide range of biological activities associated with dihydropyrimidines. The research aimed at synthesizing molecules with enhanced activity and minimal side effects, with some compounds showing significant anti-ulcer effects compared to control groups (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).

Antimicrobial Analysis :The synthesis and evaluation of novel chromone-pyrimidine coupled derivatives, including structures analogous to the compound of interest, have shown potent antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, revealing significant antibacterial and antifungal activities. Furthermore, toxicity studies indicated that these compounds are non-toxic, suggesting their potential as oral drug candidates (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Antitumor Activity :Derivatives of dihydropyrimidinones, including those structurally similar to the compound , have been synthesized and evaluated for their antitumor activity. Some of these compounds demonstrated promising activity against cancer cell lines, showcasing the therapeutic potential of dihydropyrimidinones in oncology (Edrees & Farghaly, 2017).

properties

IUPAC Name

1-(4-ethylphenyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-2-10-6-8-11(9-7-10)17-13-5-3-4-12(13)14(19)16-15(17)18/h6-9H,2-5H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMNGXSFTHJAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(CCC3)C(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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